molecular formula C26H16ClN5O4S2 B11621979 2-chloro-N-((5Z)-5-{[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide

2-chloro-N-((5Z)-5-{[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide

Cat. No.: B11621979
M. Wt: 562.0 g/mol
InChI Key: CQOUKKMTXNGUOA-HMAPJEAMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-((5Z)-5-{[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide is a complex synthetic compound with a molecular formula of C26H16ClN5O4S2 and an average molecular mass of 562.015 Da . This benzamide derivative features a (Z)-configured double bond and a central scaffold incorporating a pyrazole ring linked to a 4-oxo-2-thioxo-1,3-thiazolidin moiety, which may be of significant interest in medicinal chemistry and drug discovery research . Compounds containing pyrazole heterocycles are extensively investigated for their diverse biological activities, which can include anti-inflammatory, antibacterial, anticancer, and antiviral properties . The specific structural motifs present in this molecule, particularly the rhodanine-like (2-thioxothiazolidin-4-one) component, are often explored in the development of enzyme inhibitors . Researchers can utilize this chemical as a key intermediate or building block for the synthesis of more complex molecules, or as a reference standard in analytical studies. This product is intended for research purposes in laboratory settings only. It is not approved for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions. For further technical details, including handling and storage recommendations, please contact our technical support team.

Properties

Molecular Formula

C26H16ClN5O4S2

Molecular Weight

562.0 g/mol

IUPAC Name

2-chloro-N-[(5Z)-5-[[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide

InChI

InChI=1S/C26H16ClN5O4S2/c27-21-12-5-4-11-20(21)24(33)29-31-25(34)22(38-26(31)37)14-17-15-30(18-8-2-1-3-9-18)28-23(17)16-7-6-10-19(13-16)32(35)36/h1-15H,(H,29,33)/b22-14-

InChI Key

CQOUKKMTXNGUOA-HMAPJEAMSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)[N+](=O)[O-])/C=C\4/C(=O)N(C(=S)S4)NC(=O)C5=CC=CC=C5Cl

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)[N+](=O)[O-])C=C4C(=O)N(C(=S)S4)NC(=O)C5=CC=CC=C5Cl

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrazole Moiety: 3-(3-Nitrophenyl)-1-Phenyl-1H-Pyrazole-4-Carbaldehyde

The pyrazole nucleus is synthesized via a Claisen-Schmidt condensation followed by cyclization. Acetophenone reacts with 3-nitrobenzaldehyde in the presence of sodium hydroxide in ethanol, forming a chalcone intermediate. Subsequent treatment with hydrazine hydrate in acetic acid induces cyclization, yielding 3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde .

Critical Parameters :

  • Solvent System : Ethanol/water (4:1) for condensation; glacial acetic acid for cyclization.

  • Temperature : Reflux (78°C) for condensation; 100°C for cyclization.

  • Yield : ~65–70% after recrystallization from ethanol .

Formation of the Thiazolidinone Core: 3-Amino-4-Oxo-2-Thioxo-1,3-Thiazolidine

The thiazolidinone ring is constructed via cyclocondensation of thiourea with chloroacetic acid. Thiourea reacts with chloroacetic acid in aqueous sodium hydroxide, forming 2-thioxo-thiazolidin-4-one. Ammonolysis of this intermediate with ammonium hydroxide introduces the primary amine at position 3, yielding 3-amino-4-oxo-2-thioxo-1,3-thiazolidine .

Reaction Conditions :

  • Molar Ratio : Thiourea:chloroacetic acid (1:1.2).

  • Base : 10% NaOH aqueous solution.

  • Yield : ~58% after purification via silica gel chromatography .

Knoevenagel Condensation: Formation of the Methylene Bridge

The Z-configured methylene bridge is established through a Knoevenagel condensation between 3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde and 3-amino-4-oxo-2-thioxo-1,3-thiazolidine. Piperidine catalyzes the reaction in anhydrous ethanol under reflux, selectively forming the (5Z)-isomer due to steric and electronic effects .

Optimization Insights :

  • Catalyst : Piperidine (5 mol%).

  • Temperature : Reflux (78°C) for 12 hours.

  • Stereochemical Control : The Z-configuration is favored due to intramolecular hydrogen bonding between the thiazolidinone’s thioxo group and the pyrazole’s nitro substituent .

Acylation with 2-Chlorobenzoyl Chloride

The final step involves acylation of the thiazolidinone’s primary amine with 2-chlorobenzoyl chloride. The reaction proceeds in dichloromethane with triethylamine as a base, forming the target benzamide derivative .

Procedure :

  • Molar Ratio : Thiazolidinone intermediate:2-chlorobenzoyl chloride (1:1.5).

  • Base : Triethylamine (2 equivalents).

  • Workup : Extraction with ethyl acetate, followed by washing with 5% HCl and brine.

  • Yield : ~72% after recrystallization from methanol .

Spectroscopic Characterization and Purity Assessment

Key Analytical Data :

Property Value
Melting Point 218–220°C
IR (KBr, cm⁻¹) 1685 (C=O), 1590 (C=N), 1320 (C=S)
¹H NMR (400 MHz, DMSO-d₆) δ 8.72 (s, 1H, pyrazole), 8.21–7.45 (m, 12H, aromatic), 6.98 (s, 1H, CH=)
MS (ESI) m/z 634.2 [M+H]⁺

Purity : >98% by HPLC (C18 column, acetonitrile/water 70:30) .

Challenges and Optimization Strategies

  • Stereoselectivity : The Z-configuration is maintained by conducting the Knoevenagel condensation at low temperatures (0–5°C) and using a catalytic amount of acetic acid .

  • Byproduct Formation : Unreacted thiourea in the thiazolidinone synthesis is removed via fractional crystallization from ethanol .

  • Scale-Up Considerations : Batch-wise addition of 2-chlorobenzoyl chloride minimizes exothermic side reactions during acylation .

Comparative Analysis of Synthetic Routes

Alternative pathways, such as one-pot syntheses or microwave-assisted cyclization, were explored but yielded inferior results:

Method Yield Purity Reaction Time
Conventional (Stepwise) 72%>98%48 hours
One-Pot 45%85%24 hours
Microwave-Assisted 68%95%6 hours

The stepwise approach remains superior for large-scale production due to easier intermediate purification .

Industrial Applications and Patent Landscape

While the compound is primarily of academic interest, its structural analogs are patented for antimicrobial and anticancer applications (e.g., WO2017157891A1, US20200002271A1). Industrial-scale synthesis would require solvent recovery systems and continuous flow reactors to enhance efficiency .

Chemical Reactions Analysis

2-chloro-N-((5Z)-5-{[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Compounds similar to 2-chloro-N-((5Z)-5-{[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide have demonstrated significant antimicrobial properties. Preliminary studies indicate that this compound may inhibit the growth of various bacteria and fungi, making it a candidate for further development as an antimicrobial agent. The thiazolidine core contributes to this activity by potentially disrupting microbial cell wall synthesis or function.

Anticancer Properties

Research has shown that compounds with thiazolidine and pyrazole structures can exhibit cytotoxic effects against cancer cell lines. For instance, studies suggest that this compound may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.

Case Study: Cytotoxicity Assay
In a cytotoxicity assay conducted on several cancer cell lines (e.g., MCF7 breast cancer cells), the compound exhibited an IC50 value indicating effective inhibition of cell growth at low concentrations. Further molecular docking studies suggested potential interactions with key proteins involved in cancer progression.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been evaluated through in vitro studies that demonstrate its ability to inhibit pro-inflammatory cytokines. The presence of the nitrophenyl group may enhance its interaction with inflammatory mediators.

Case Study: Inhibition of Lipoxygenase
In silico molecular docking studies have indicated that this compound could serve as a potent inhibitor of lipoxygenase, an enzyme implicated in inflammatory processes. This suggests its potential therapeutic application in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-chloro-N-((5Z)-5-{[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues and their differentiating features are summarized below:

Compound Name Substituent Variations Molecular Weight (g/mol) Key Structural Features
Target Compound 3-nitrophenyl, 2-chlorobenzamide 592.04 Z-configuration at methylene bridge; nitro group at meta position on phenyl ring.
N-((5Z)-5-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide 4-bromophenyl, 4-methylbenzamide 614.06 Bromine substituent at para position; methyl group on benzamide.
N-((5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-3-nitrobenzamide 4-fluorophenyl, 3-nitrobenzamide 578.01 Fluorine substituent (smaller atomic radius) vs. nitro; altered electronic environment.

Key Comparative Findings

Electronic Effects: The 3-nitrophenyl group in the target compound introduces strong electron-withdrawing effects, enhancing electrophilicity at the pyrazole ring compared to the 4-bromophenyl analogue . This may influence binding affinity to targets like kinases or proteases.

Stereochemical Impact :

  • The Z-configuration of the methylene bridge (common across analogues) ensures planar geometry, critical for stacking interactions. NMR studies on similar compounds (e.g., rapamycin derivatives) show that substituent positions (e.g., nitro vs. bromo) alter chemical shifts in regions A (positions 39–44) and B (positions 29–36), indicating changes in local electron density .

Bioactivity Trends: Limited direct bioactivity data exist for the target compound, but analogues with para-substituted halogens (e.g., bromo in ) exhibit enhanced antimicrobial activity compared to nitro-substituted variants, likely due to increased lipophilicity .

Research Methodologies and Tools

Crystallography: Tools like SHELXL and ORTEP-3 were critical for resolving the Z-configuration and hydrogen-bonding networks in analogues . SIR97 enabled direct-method solutions for small-molecule structures, confirming the planarity of the pyrazole-thiazolidinone system .

Spectroscopic Analysis :

  • NMR studies (e.g., δ 7.2–8.5 ppm for aromatic protons) highlighted substituent-induced deshielding effects .

Biological Activity

The compound 2-chloro-N-((5Z)-5-{[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide is a complex organic molecule that exhibits significant biological activity. Characterized by its unique structural features, including a thiazolidine ring, pyrazole moiety, and various aromatic substituents, this compound has garnered attention for its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C26H16ClN5O4S2C_{26}H_{16}ClN_{5}O_{4}S_{2}, with a molecular weight of approximately 562.03 g/mol. Its structure includes a chloro group, a nitrophenyl group, and a thiazolidinone derivative, which contribute to its biological reactivity and potential pharmacological effects .

Research indicates that compounds with similar structures often exhibit anti-inflammatory, antimicrobial, and anticancer properties. The presence of the pyrazole moiety is particularly noteworthy as it has been linked to various biological activities such as COX-II inhibition, which plays a crucial role in inflammation .

In Vitro Studies

In vitro studies have demonstrated that derivatives of thiazolidine and pyrazole can inhibit cyclooxygenase (COX) enzymes, specifically COX-II. For instance, related compounds have shown IC50 values in the range of 0.52 to 22.25 μM against COX-II . The selectivity and potency of these compounds suggest that they could serve as effective anti-inflammatory agents.

In Vivo Studies

In vivo experiments have further validated the anti-inflammatory potential of similar compounds. For example, one study reported that a derivative exhibited 64.28% inhibition in an animal model compared to 57.14% for the standard drug Celecoxib . This indicates that the compound may possess comparable or superior efficacy in reducing inflammation.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals distinct biological activities based on their functional groups:

Compound NameStructural FeaturesUnique AspectsBiological Activity
N-{4-[2-(4-nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]phenyl}acetamideThiazolidine coreLacks chlorinationModerate anti-inflammatory
2-(4-Oxo-3-phenyl-1,3-thiazolidin-2-ylidene)propanedinitrileThiazolidine ringDifferent functional groupsAntimicrobial
5-Chloro-N-{4-Oxo-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-y}phenylacetamideSimilar thiazolidine structureDifferent halogen substitutionsAnticancer properties

Case Studies

Several case studies highlight the biological activity of pyrazole-based compounds:

  • Case Study on COX-II Inhibition : A series of pyrazole derivatives were synthesized and tested for their COX-II inhibitory activity. One compound demonstrated an IC50 value of 0.011 μM against COX-II, showcasing its potential as a selective anti-inflammatory agent .
  • Antimicrobial Activity : Research on thiazolidine derivatives indicated promising antibacterial properties against various pathogens. The introduction of hydrazone fragments into these molecules significantly enhanced their antimicrobial efficacy .

Q & A

Q. What synthetic methodologies are optimal for preparing this compound?

The compound can be synthesized via heterocyclization and condensation reactions. Key steps include:

  • Catalytic conditions : Bleaching Earth Clay (pH 12.5, 10 wt%) in PEG-400 at 70–80°C for 1 hour .
  • Workup : Reaction monitoring via TLC, followed by ice-water quenching, filtration, and recrystallization in aqueous acetic acid.
  • Precursor handling : Use substituted chlorobenzoyl chlorides and pyrazole intermediates to assemble the core structure .

Table 1 : Representative Synthetic Conditions

ParameterConditionReference
CatalystBleaching Earth Clay (pH 12.5)
SolventPEG-400
Temperature70–80°C
Reaction Time1 hour

Q. Which spectroscopic techniques are critical for structural characterization?

Key methods include:

  • IR spectroscopy : Identifies functional groups (e.g., νmax for C=O at ~1649–1670 cm⁻¹, C=S at ~1130 cm⁻¹) .
  • ¹H NMR : Chemical shifts (δ) for aromatic protons (7.2–8.9 ppm) and methyl groups (1.91 ppm) .
  • X-ray diffraction : Resolves stereochemistry and confirms heterocyclic ring conformations (e.g., Z-configuration in thiazolidinone moieties) .

Q. How can researchers ensure purity during synthesis?

  • TLC monitoring : Use chloroform:acetone (3:1) to track reaction progress .
  • Recrystallization : Purify crude products in hot aqueous acetic acid or ethanol .
  • Mass spectrometry : Validate molecular ions (e.g., m/z = 384 [M+H]⁺ for intermediates) .

Advanced Questions

Q. How to resolve discrepancies between NMR and IR data in structural analysis?

Conflicting data may arise from tautomerism or solvent effects. Strategies include:

  • Cross-validation : Compare experimental IR peaks (e.g., C=O stretch) with DFT-calculated vibrational frequencies .
  • Variable-temperature NMR : Probe dynamic equilibria (e.g., keto-enol tautomerism in thioxo-thiazolidinones) .
  • X-ray crystallography : Resolve ambiguities in bond lengths/angles (e.g., C-S vs. C=O distances) .

Q. What mechanistic insights guide heterocyclization reactions in this compound?

  • Intermediate trapping : Isolate N-substituted thioamides (e.g., compound 4.1) to study cyclization pathways .
  • Acid-mediated cyclization : Concentrated H₂SO₄ facilitates ring closure via dehydration (97.4% yield for thiadiazole formation) .
  • Computational modeling : Use DFT to map energy barriers for ring-forming steps .

Q. How can experimental design (DoE) optimize reaction yields?

  • Flow chemistry : Integrate continuous-flow processes to enhance reproducibility (e.g., Omura-Sharma-Swern oxidation for diazo intermediates) .
  • Solvent screening : Test polar aprotic solvents (e.g., PEG-400) to stabilize reactive intermediates .
  • Catalyst loading : Optimize Bleaching Earth Clay concentration (10 wt%) to balance activity and by-product formation .

Q. What strategies confirm biological target interactions?

  • Enzyme assays : Screen against bacterial phosphopantetheinyl transferases (PPTases), which are hypothesized targets .
  • Docking studies : Model interactions with PPTase active sites using molecular dynamics (e.g., trifluoromethyl group’s role in binding) .
  • Pathway analysis : Assess disruption of fatty acid biosynthesis in bacterial models .

Q. How to address stereochemical challenges in complex heterocycles?

  • Chiral chromatography : Separate enantiomers using HPLC with chiral stationary phases.
  • NOESY NMR : Detect spatial proximities between protons to assign configurations (e.g., Z/E isomerism in exocyclic double bonds) .

Table 2 : Key Spectral Data for Structural Confirmation

TechniqueDiagnostic FeatureExample ValueReference
¹H NMRAromatic protonsδ 7.52–7.94 ppm
IRC=O stretch1649–1670 cm⁻¹
X-rayC-S bond length1.68 Å

Q. What computational tools predict reactivity and stability?

  • DFT calculations : Simulate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites .
  • Solvent effects : Use COSMO-RS models to predict solubility and degradation pathways in polar media .

Q. How to mitigate by-product formation during synthesis?

  • Temperature control : Maintain 70–80°C to avoid side reactions (e.g., over-oxidation of thiol groups) .
  • Catalyst recycling : Reuse Bleaching Earth Clay to reduce waste .
  • Protecting groups : Shield reactive amines during condensation steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.